molecular formula C7H10O3 B1217590 Homofuraneol CAS No. 27538-09-6

Homofuraneol

Cat. No. B1217590
CAS RN: 27538-09-6
M. Wt: 142.15 g/mol
InChI Key: QJYOEDXNPLUUAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Homofuraneol synthesis involves innovative methodologies that enable the production of this compound and its derivatives. Techniques such as cascade reactions, which include selective Prins cyclization followed by Friedel-Crafts cyclization, and the cyclofunctionalization of homoallylic alcohols using iodine/iodine(III) compounds, are notable methods for synthesizing tetrahydrofuran derivatives, which are structurally related to Homofuraneol. These methods highlight the versatility and creativity in synthesizing complex furan structures (Sakata et al., 2018); (Vasconcelos et al., 2011).

Molecular Structure Analysis

The stereochemical study of Homofuraneol reveals a complex tautomeric relationship between its structural isomers. The compound's unique molecular structure, including its keto-enol tautomerism, has been elucidated through advanced spectroscopic techniques. This detailed structural analysis aids in understanding the compound's chemical behavior and potential applications. The absolute chemistry of Homofuraneol and its relationship between odor characteristics and stereochemistry has been explored, underscoring the importance of molecular structure in determining its properties (Monde et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of Homofuraneol includes its involvement in various organic synthesis reactions, such as the Rh(I)-catalyzed cycloaddition reactions, which demonstrate the compound's utility in constructing complex organic frameworks. These reactions not only highlight the chemical versatility of Homofuraneol but also its potential as a building block in the synthesis of natural products and pharmaceuticals (Jiao et al., 2010).

Physical Properties Analysis

The analysis of Homofuraneol's physical properties is crucial for its practical applications. While specific studies directly addressing Homofuraneol's physical properties are limited, research on structurally related compounds provides insights into its behavior. The physical properties, such as solubility, melting point, and boiling point, can be inferred from similar furan compounds, indicating Homofuraneol's potential utility in various scientific and industrial applications.

Chemical Properties Analysis

Homofuraneol's chemical properties, including acidity, basicity, reactivity with other chemicals, and stability under different conditions, are essential for its use in synthesis and applications. The compound's reactivity in homo-coupling reactions and its role in synthesizing fluorescent dihydrofuran derivatives showcase its diverse chemical properties and potential utility in creating materials with unique optical characteristics (Funayama et al., 2005).

Scientific Research Applications

1. Applications in Food Flavor Enhancement

A study by S. Le (2013) explored the separation of racemic furaneol and homofuraneol, focusing on their potential applications to enhance food flavor. The study found that the enantiomers of furaneol and homofuraneol can be obtained with high purity and recovery yield, suggesting their significant role in the food industry for flavor enhancement.

2. Contribution to Sensory Properties of Products

Homofuraneol is identified as a potent flavor compound contributing to the sensory properties of various natural products and thermally processed foods, giving them a caramel-like, sweet flavor. This was highlighted in the research by I. Blank, S. Devaud, and L. Fay (1996) which discussed the formation of furanones, including homofuraneol, through the Maillard reaction.

3. Stereochemistry and Odor Characteristics

The stereochemistry of homofuraneol and its relationship with odor characteristics were investigated by K. Monde et al. (2009). This study separated the isomers of homofuraneol and conducted odor evaluations, providing insights into the complex relationship between its chemical structure and sensory perception.

4. Role in Oxidative Stress Reduction

In a study conducted by Jie Liu et al. (2020), homofuraneol isolated from Chinese liquor was found to have potential against oxidative damage in HepG2 cells and extending the lifespan of Caenorhabditis elegans. This suggests a possible role for homofuraneol in health and longevity through its impact on oxidative stress and cellular mechanisms.

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas, or vapors. It’s also recommended to avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

5-ethyl-4-hydroxy-2-methylfuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-3-5-7(9)6(8)4(2)10-5/h4,9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYOEDXNPLUUAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)C(O1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80885392
Record name 3(2H)-Furanone, 5-ethyl-4-hydroxy-2-methyl-
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Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one

CAS RN

27538-09-6
Record name 5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone
Source CAS Common Chemistry
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Record name 5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3(2H)-Furanone, 5-ethyl-4-hydroxy-2-methyl-
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Record name 3(2H)-Furanone, 5-ethyl-4-hydroxy-2-methyl-
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Record name 5-ethyl-4-hydroxy-2-methylfuran-3(2H)-one
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Record name 5-ETHYL-4-HYDROXY-2-METHYL-3(2H)-FURANONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
493
Citations
K Monde, A Nakahashi, N Miura… - Chirality: The …, 2009 - Wiley Online Library
… Therefore, chemically stable methyl ether derivatives of homofuraneol were prepared. Treatment of homofuraneol with trimethylsilyldiazomethane in methanol afforded a mixture of four …
Number of citations: 21 onlinelibrary.wiley.com
R Schneider, Y Kotseridis, AB Majcenovic… - Flavour Research at …, 2003 - cabdirect.org
A stable isotope dilution assay of furaneol (HDMF) and homofuraneol (HEMF) in wines using deuterated analogues and GC-MS/MS was developed. The target compounds were …
Number of citations: 6 www.cabdirect.org
I Blank, S Devaud, LB Fay - … Publications of the Royal Society of …, 1996 - books.google.com
… Recently, we described the formation of furaneol and homofuraneol from pentose sugars in Maillard systems containing glycine and alanine.'The key step of this reaction is chain …
Number of citations: 14 books.google.com
C Milo, GA Reineccius - Journal of Agricultural and Food …, 1997 - ACS Publications
… The labeled compounds in Table 3 were synthesized in our laboratory with the exceptions of d 3 -homofuraneol, which was a gift from Dr. Blank (Nestec Ltd., Lausanne, Switzerland), …
Number of citations: 245 pubs.acs.org
E Sarrazin, D Dubourdieu, P Darriet - Food chemistry, 2007 - Elsevier
… of furaneol ® , homofuraneol ® and norfuraneol ® in order to obtain final concentrations ranging from 23.9 to 287 μg/l of furaneol ® , from 23.3 to 279 μg/l of homofuraneol ® , and from …
Number of citations: 139 www.sciencedirect.com
M Yvon, L Rijnen - International Dairy Journal, 2001 - Elsevier
… methional and 3-methylbutanal were also among the most potent aroma compounds although the typical sweet caramel aroma of Emmental is mainly due to furaneol and homofuraneol…
Number of citations: 826 www.sciencedirect.com
門出健次 - Chirality 21, 2009 - cir.nii.ac.jp
Stereochemical Study of a Novel Tautomeric Furanone, Homofuraneol | CiNii Research … Stereochemical Study of a Novel Tautomeric Furanone, Homofuraneol … タイトル …
Number of citations: 0 cir.nii.ac.jp
L Culleré, E Franco-Luesma, M Bueno, J Zapata… - 2016 - digital.csic.es
This paper focuses on the analysis of two groups of molecules in wine, enolones and vanillines. Both types of molecules present a common characteristic, their great polarity. Sotolon, …
Number of citations: 0 digital.csic.es
X Qian, Y Lan, S Han, N Liang, B Zhu, Y Shi… - Food Research …, 2020 - Elsevier
… C10 massoia lactone), sotolon and homofuraneol contributed greatly to the discrimination between … , as well as furaneol and homofuraneol contributed greatest to the aroma of icewines. …
Number of citations: 22 www.sciencedirect.com
I Effenberger, T Hoffmann, R Jonczyk, W Schwab - Scientific Reports, 2019 - nature.com
… UGT72B72, which was a superior biocatalyst for the production of furaneol and homofuraneol in this study, glucosylated the natural stilbene trans-resveratrol and the smoke-derived …
Number of citations: 17 www.nature.com

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